molecular formula C12H14N2O B8758025 1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 59942-89-1

1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No. B8758025
CAS RN: 59942-89-1
M. Wt: 202.25 g/mol
InChI Key: HSVNIJDFSGCUCZ-UHFFFAOYSA-N
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Patent
US07585875B2

Procedure details

Solid aluminum chloride (0.82 g, 2 equivalents) was added to a solution of acetyl chloride (0.24 mL, 1.1 equivalents) in 1 mL of dichloromethane and the solution was stirred at room temperature for 40 minutes. Neat 2-isopropylpyrazolo[1,5-a]pyridine (0.5 g, 1 equivalent) was added dropwise to this solution at room temperature (exotherm was observed), and the resulting solution was stirred at room temperature for 20 hours and worked up with EtOAc and saturated NaHCO3. The crude product was purified by silica gel flash column chromatography to give 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone (0.29 g, 46% yield) as a solid. Compound 1080.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[CH:9]([C:12]1[CH:20]=[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][N:14]2[N:13]=1)([CH3:11])[CH3:10].C([O-])(O)=O.[Na+]>ClCCl.CCOC(C)=O>[CH:9]([C:12]1[C:20]([C:5](=[O:7])[CH3:6])=[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][N:14]2[N:13]=1)([CH3:11])[CH3:10] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred at room temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.